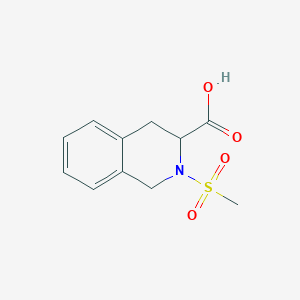

2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

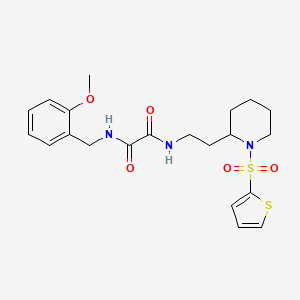

2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (MTICA) is an organic compound used in a variety of scientific research applications. It is a member of the family of heterocyclic compounds known as isoquinolines, which are characterized by their nitrogen-containing ring structures. MTICA has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Scientific Research Applications

Binding to Phenylethanolamine N-Methyltransferase

Research indicates that 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, closely related derivatives, exhibit high potency as inhibitors of phenylethanolamine N-methyltransferase (PNMT). These compounds also show selective affinity for the α2-adrenoceptor. Despite being more lipophilic, these sulfones are generally less potent compared to their corresponding sulfonamides. However, they offer insight into the interaction within the PNMT active site, highlighting the potential therapeutic relevance of these derivatives in influencing enzyme activity and receptor interaction (Grunewald et al., 2006).

Synthesis and Structural Analysis

The synthesis of derivatives of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a structurally related compound, has been achieved through specific cyclocondensation and cyclopropanation reactions. These derivatives represent doubly constrained nonproteinogenic amino acids, offering valuable insights into the structural and chemical diversity of tetrahydroisoquinoline derivatives. Detailed NMR analysis provides an understanding of the rotational isomerism in these compounds, which can be crucial in drug design and synthesis (Czombos et al., 2000).

Anticancer Agent Synthesis

Tetrahydroisoquinoline derivatives have been synthesized as potential anticancer agents. The 1,2,3,4-tetrahydroisoquinoline moiety, found in biologically active molecules, forms the basis for these derivatives, displaying potent cytotoxicity against various cancer cell lines. This research underscores the medicinal potential of these compounds in the development of novel cancer therapies (Redda et al., 2010).

Drug Discovery and Synthesis

A novel series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, identified as PPARγ agonists, have been synthesized and biologically evaluated. These compounds show potent activity and demonstrate significant potential as efficacious and safe drugs for diabetes, exemplifying the therapeutic relevance of tetrahydroisoquinoline derivatives in drug discovery (Azukizawa et al., 2008).

properties

IUPAC Name |

2-methylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-17(15,16)12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIKNCFPHJZMGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24833345 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2614987.png)

![{[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2614990.png)

![3-(3-Bromophenyl)spiro[3.3]heptane](/img/structure/B2614991.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2614992.png)

![Ethyl 4-[[2-[[5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2615001.png)